Oxalacetate Mitochondrial Transporter Specificity: A 15 μM Km with Insensitivity to 1000-Fold Excess Malate
The mitochondrial transporter for oxalacetate is a distinct entity, functionally separate from the transporters for other TCA cycle intermediates. Studies on pea leaf mitochondria demonstrate that the oxalacetate transporter exhibits a Km of approximately 15 μM and a Vmax of >500 nmol/mg protein/min [1]. Critically, a 1000-fold molar excess of malate, malonate, succinate, α-ketoglutarate, or phosphate had negligible effect on the rate of oxalacetate transport [1]. Furthermore, butylmalonate, a known inhibitor of dicarboxylate and α-ketoglutarate transporters, does not alter the rate of oxalacetate transport, confirming the unique nature of its transporter [1].
| Evidence Dimension | Transporter specificity and substrate affinity (Km) |
|---|---|
| Target Compound Data | Km ≈ 15 μM; Vmax >500 nmol/mg protein/min |
| Comparator Or Baseline | Malate, malonate, succinate, α-ketoglutarate: 1000-fold excess shows no inhibition of oxalacetate transport; Butylmalonate: no inhibition |
| Quantified Difference | Transport is unaffected by a 1000-fold excess of comparator substrates, confirming a dedicated and non-interchangeable transporter. |
| Conditions | In vitro assay using mitochondria isolated from pea (Pisum sativum L.) leaves at 25°C. |
Why This Matters
This evidence is critical for experiments involving mitochondrial function; substituting oxalacetate with malate or other dicarboxylates would not replicate the same uptake kinetics or pathway activation due to distinct transporter affinities.
- [1] Oliver DJ, Walker GH. Characterization of the transport of oxaloacetate by pea leaf mitochondria. Plant Physiology, 1984, 76(2): 409-413. View Source
